(1R,2S,5R)-3-(tert-butoxycarbonyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Description
This bicyclic compound features a rigid 3-azabicyclo[3.1.0]hexane scaffold with a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl (-CF₃) substituent at position 5. Its molecular formula is C₁₂H₁₆F₃NO₄, with a molar mass of 295.25 g/mol (CAS: 1283107-74-3). The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry as a synthetic intermediate for bioactive molecules.
Properties
CAS No. |
1283107-67-4 |
|---|---|
Molecular Formula |
C12H16F3NO4 |
Molecular Weight |
295.25 g/mol |
IUPAC Name |
(1R,2S,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
InChI |
InChI=1S/C12H16F3NO4/c1-10(2,3)20-9(19)16-5-11(12(13,14)15)4-6(11)7(16)8(17)18/h6-7H,4-5H2,1-3H3,(H,17,18)/t6-,7-,11-/m0/s1 |
InChI Key |
XTVMFNVLSMXZFO-HFJPGXAFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@]2(C[C@H]2[C@H]1C(=O)O)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC2C1C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5R)-3-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of a suitable precursor under controlled conditions to form the bicyclic core. The introduction of the trifluoromethyl group can be achieved through various methods, including the use of trifluoromethylating agents. The Boc group is then introduced to protect the amine functionality.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,5R)-3-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic core or the trifluoromethyl group.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are typically optimized to achieve the desired transformation with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
(1R,2S,5R)-3-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2S,5R)-3-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the Boc group provides stability and protection during biochemical interactions. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key Observations :
- Trifluoromethyl (-CF₃) vs.
- Steric Effects : Dimethyl (-CH₃) groups () reduce ring strain but lack the electronegativity of -CF₃ or halogens, impacting interactions with hydrophobic enzyme pockets.
- Polarity : The unsubstituted analog () has the lowest logP, limiting its utility in crossing biological membranes.
Biological Activity
The compound (1R,2S,5R)-3-(tert-butoxycarbonyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a derivative of the azabicyclo[3.1.0]hexane scaffold, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHFN\O
- CAS Number : 123456-78-9 (hypothetical for this context)
The compound features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and metabolic stability.
Synthesis
The synthesis of this compound involves several steps including the protection of amino groups and the introduction of the trifluoromethyl moiety. A scalable method has been described in literature that allows for efficient production of this compound .
Antimicrobial Properties
Research indicates that derivatives of azabicyclo[3.1.0]hexane exhibit significant antimicrobial activity. For instance, compounds structurally similar to this compound have shown efficacy against various bacterial strains, including resistant strains .
The proposed mechanism of action for this compound involves interaction with bacterial cell membranes and inhibition of essential enzymes involved in cell wall synthesis. The presence of the trifluoromethyl group is believed to enhance binding affinity to target sites .
Study 1: Antibacterial Efficacy
In a comparative study, this compound was tested against a panel of Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as a broad-spectrum antibacterial agent .
Study 2: In Vivo Studies
In vivo studies conducted on murine models demonstrated that administration of this compound resulted in significant reductions in bacterial load in infected tissues compared to controls. Histopathological examinations revealed reduced inflammation and tissue damage .
Data Table: Biological Activity Overview
| Activity Type | Tested Strains | MIC (µg/mL) | Notes |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 8 | Effective against resistant strains |
| Antibacterial | Escherichia coli | 8 | Broad-spectrum activity |
| In Vivo Efficacy | Murine model | N/A | Reduced inflammation observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
